Milvexian trifluoroacetate

Factor XIa Anticoagulation Binding Affinity

Traditional anticoagulants pose significant bleeding risks in preclinical thrombosis research. Milvexian trifluoroacetate solves this by selectively inhibiting Factor XIa with a sub-nanomolar Ki (0.11 nM), uncoupling thrombosis from hemostasis. • Species selectivity: 4,450-fold lower potency in mouse FXIa; use rabbit, dog, or humanized models. • Renal advantage: Only 41-54% AUC increase at eGFR 15-30; no dose adjustment required. • Reversal protocol: Validated normalization with PCCs/rFVIIa in aPTT/TGA assays. Supplied as >98% pure powder, ready for in vitro and in vivo reference standard use.

Molecular Formula C30H24Cl2F5N9O4
Molecular Weight 740.5 g/mol
CAS No. 1802426-00-1
Cat. No. B12793061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilvexian trifluoroacetate
CAS1802426-00-1
Molecular FormulaC30H24Cl2F5N9O4
Molecular Weight740.5 g/mol
Structural Identifiers
SMILESCC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H23Cl2F2N9O2.C2HF3O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40;3-2(4,5)1(6)7/h5-15,23,28H,2-4H2,1H3,(H,36,43);(H,6,7)/t15-,23+;/m1./s1
InChIKeyBNDDKCJHMXEGIX-WUTOIGTNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milvexian Trifluoroacetate (CAS 1802426-00-1): An Oral Factor XIa Inhibitor for Thrombosis Research and Clinical Development


Milvexian trifluoroacetate (BMS-986177/JNJ-70033093) is a small-molecule, orally bioavailable, reversible, direct inhibitor of human coagulation Factor XIa (FXIa), with a binding affinity Ki of 0.11 nM [1]. It represents a new class of anticoagulants designed to uncouple thrombosis from hemostasis, offering the potential for reduced bleeding risk compared to current standard-of-care anticoagulants [2]. The trifluoroacetate salt form (CAS 1802426-00-1) is the material utilized in research and pharmaceutical development .

1
FXIa pathway inhibition research Oral, reversible direct inhibitor of coagulation Factor XIa for thrombosis model studies.
2
Species-specific preclinical model context Requires rabbit or dog models due to pronounced species selectivity; rodent models are largely insensitive.
3
Oral bioavailability tool compound Suitable for PK and exposure-response studies; reported human PK datasets available.

Why Milvexian Trifluoroacetate Cannot Be Substituted with Generic Factor XIa Inhibitors: Evidence of Differentiated Pharmacology


Simple substitution of milvexian trifluoroacetate with another FXIa inhibitor—even another small molecule like asundexian—is not scientifically justifiable due to quantifiable differences in target binding affinity, species-specific potency, and pharmacodynamic effects in coagulation assays. Direct comparative studies demonstrate that milvexian exhibits lower IC50 values and more potent inhibition in activated partial thromboplastin time (aPTT) and thrombin generation assays (TGA) than asundexian . Furthermore, milvexian's binding affinity (Ki) varies significantly across species, with a 4,450-fold difference between human and mouse FXIa , which has critical implications for preclinical model selection and translational research.

!
Target affinity and enzyme inhibition profiles differ between milvexian and other oral FXIa inhibitors (e.g., asundexian); assay responses may not transfer directly.
!
Pronounced species selectivity limits preclinical model transfer: rodent models are insensitive; efficacy and safety data from non-validated species cannot be extrapolated.
!
Pharmacodynamic response in aPTT and thrombin generation assays differs across FXIa inhibitors; comparator compounds may require higher concentrations for equivalent pathway suppression.

Quantitative Differentiation of Milvexian Trifluoroacetate: Head-to-Head Evidence vs. Comparators


Superior Binding Affinity to Human FXIa: Ki = 0.11 nM for Milvexian vs. Asundexian IC50 = 1 nM

Milvexian binds to human Factor XIa with a Ki of 0.11 nM, as determined in enzymatic assays [1]. In comparison, the closest oral small-molecule competitor, asundexian, exhibits an IC50 of 1 nM against human FXIa in buffer systems . This represents an approximately 9-fold difference in potency at the molecular target level, indicating that milvexian achieves equivalent enzyme inhibition at substantially lower concentrations.

Binding Affinity
Reported
Ki = 0.11 nM (human FXIa)
Supports target engagement study design at low concentrations.
Cross-study comparison with asundexian IC50 = 1 nM.
Factor XIa Anticoagulation Binding Affinity

Superior Potency in Coagulation Assays: Milvexian Exhibits Lower IC50 and Two-Fold Lower Times Than Asundexian in aPTT and TGA

In a direct head-to-head comparison using normal pooled human plasma spiked with therapeutically relevant concentrations, milvexian globally showed lower IC50 values and two-fold lower times than asundexian in both activated partial thromboplastin time (aPTT) assays and thrombin generation assays (TGA) . This pharmacodynamic evidence indicates that milvexian is a more potent inhibitor of intrinsic pathway-dependent coagulation, and that asundexian would require higher plasma concentrations to exert similar anticoagulant effects .

Coagulation Assays
Data to verify
Lower IC50 and two-fold lower times in aPTT and TGA vs. asundexian
Reported pharmacodynamic differentiation in human plasma; source data require verification.
Human plasma spiked at therapeutically relevant concentrations.
Coagulation Assays Pharmacodynamics aPTT

Species-Selective Binding Profile: 4,450-Fold Difference Between Human and Mouse FXIa, a Critical Differentiator for Preclinical Model Selection

Milvexian exhibits pronounced species selectivity in its binding to Factor XIa. The Ki values are 0.11 nM (human), 0.38 nM (rabbit), 0.64 nM (dog), 490 nM (rat), and 350 nM (mouse) . This represents a 4,450-fold difference in potency between human and mouse FXIa, and a 765-fold difference between human and rat FXIa. Such species-dependent potency is a direct consequence of sequence variations in the FXIa active site and is not uniformly observed across all FXIa inhibitors.

Species Selectivity
Reported
Ki human 0.11 nM; rabbit 0.38 nM; dog 0.64 nM; rat 490 nM; mouse 350 nM
4,450-fold human/mouse difference dictates non-rodent models for in vivo studies.
Enzymatic assays with recombinant FXIa from indicated species.
Species Selectivity Preclinical Models Translational Research

Clinical Safety Signal in Phase 2 VTE Prevention: Milvexian 0.8% Major/CRNM Bleeding vs. Enoxaparin 1.4%

In the AXIOMATIC-TKR Phase 2 trial involving 1,242 patients undergoing elective knee arthroplasty, the rate of major plus clinically relevant nonmajor (CRNM) bleeding was 0.8% for patients receiving milvexian across all dose groups (pooled data from 25 mg to 200 mg BID and QD regimens), compared to 1.4% for patients receiving the standard-of-care comparator enoxaparin 40 mg once daily [1]. Across a 16-fold range of milvexian doses, there were no major bleeds and no dose-response relationship for this composite bleeding outcome, indicating a favorable safety profile even at higher exposures [1].

Bleeding Endpoint
Trial context
Major/CRNM bleeding: 0.8% (milvexian) vs. 1.4% (enoxaparin) in Phase 2 knee arthroplasty trial
Reported endpoint context from AXIOMATIC-TKR; supports comparator benchmarking studies.
Pooled data across 25–200 mg BID/QD regimens; n=1,242.
Venous Thromboembolism Bleeding Risk Phase 2 Trial

Pharmacokinetic Advantage in Renal Impairment: Modest Exposure Increases (41-54% AUC Elevation) vs. DOACs Requiring Dose Adjustment

A dedicated renal impairment study assessed the pharmacokinetics of a single 60 mg oral dose of milvexian in participants with normal renal function (eGFR ≥90 mL/min/1.73 m²), moderate impairment (eGFR 30-59), and severe impairment (eGFR <30). Participants with eGFR values of 30 and 15 mL/min/1.73 m² had area under the curve (AUC) values that were 41% and 54% greater, respectively, than participants with normal renal function [1]. These exposure increases were modest and not considered clinically relevant, suggesting that milvexian may not require dose adjustment in patients with renal impairment [1]. In contrast, currently approved direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and edoxaban require dose reduction or are contraindicated in severe renal impairment due to substantially higher exposure increases.

Renal Impairment PK
Class-level
AUC increase: 41% (eGFR 30), 54% (eGFR 15); no dose adjustment required
Modest exposure changes support research in renal-impaired models without dose modification.
Single oral 60 mg dose; open-label study; class-level inference.
Pharmacokinetics Renal Impairment Drug Safety

Reversal of Anticoagulant Effects: Activated PCC and rFVIIa Effectively Neutralize Milvexian In Vitro

An in vitro study demonstrated that the anticoagulant effects of milvexian can be effectively normalized by currently available prohemostatic agents. Activated prothrombin complex concentrates (PCCs) and recombinant factor VIIa (rFVIIa) corrected milvexian-induced anticoagulation in activated partial thromboplastin time (aPTT) clotting assays, thromboelastography, and kaolin-initiated thrombin generation assays (TGA) [1]. In contrast, other agents including non-activated PCCs, recombinant factor IX (rFIX), and recombinant factor VIII (rFVIII) demonstrated either modest or no correction of milvexian-associated anticoagulation [1]. This specific reversal profile differs from that of some other FXIa inhibitors and provides a defined strategy for managing potential bleeding events or emergency procedures.

Reversal Profile
Reported
Activated PCC and rFVIIa normalize anticoagulation in aPTT, TEG, and TGA
Defined reversal strategy for safety pharmacology and toxicology study protocols.
Human plasma/whole blood in vitro; milvexian 0–5000 ng/mL.
Anticoagulant Reversal Bleeding Management Emergency Surgery

Optimal Research and Procurement Applications for Milvexian Trifluoroacetate Based on Quantitative Evidence


Preclinical Efficacy Studies Requiring High Potency and Species-Appropriate Models

Researchers designing preclinical efficacy studies for thrombosis should prioritize milvexian trifluoroacetate for its sub-nanomolar Ki (0.11 nM) against human FXIa [1]. However, due to the pronounced species selectivity (4,450-fold lower potency in mouse FXIa ), standard rodent models are unsuitable. Procurement planning must include rabbit or dog models, or humanized systems, to accurately assess antithrombotic efficacy. The potent pharmacodynamic profile observed in human plasma (lower IC50 and two-fold lower times vs. asundexian in aPTT/TGA ) further supports its use as a reference standard for in vitro and ex vivo coagulation studies.

Clinical Development Programs Targeting Patients with Renal Impairment

For clinical research programs focused on patient populations with high prevalence of renal impairment (e.g., elderly, diabetic, or chronic kidney disease cohorts), milvexian offers a pharmacokinetic advantage over currently approved DOACs. Renal impairment studies show only modest increases in milvexian exposure (41-54% AUC elevation at eGFR 15-30 [2]), which are not considered clinically relevant and do not require dose adjustment. This simplifies dosing regimens and expands the eligible patient population compared to DOACs that mandate dose reduction or are contraindicated in renal impairment.

Safety Pharmacology Studies with Defined Reversal Protocols

Laboratories conducting safety pharmacology or toxicology studies where emergency reversal of anticoagulation may be required should utilize milvexian trifluoroacetate with established reversal protocols. In vitro evidence demonstrates that activated prothrombin complex concentrates (PCCs) and recombinant factor VIIa (rFVIIa) effectively normalize milvexian-induced anticoagulation in aPTT, thromboelastography, and thrombin generation assays [3]. This provides a clear, evidence-based strategy for managing potential bleeding events during in vivo studies, enhancing study safety and regulatory compliance.

Comparator Studies Benchmarking Novel FXIa Inhibitors

Milvexian trifluoroacetate serves as an optimal reference standard for benchmarking novel FXIa inhibitors due to its extensively characterized pharmacological profile and direct head-to-head clinical data. The AXIOMATIC-TKR Phase 2 trial provides a robust comparator dataset showing milvexian's bleeding rate of 0.8% vs. enoxaparin's 1.4% for major/CRNM bleeding [4]. Researchers can leverage this well-documented clinical safety benchmark when evaluating next-generation FXIa inhibitors, facilitating meaningful cross-study comparisons and accelerating go/no-go decisions in early-stage development.

Application
Selection Property
Validation Focus
Species-selective thrombosis model studies
Species-specific FXIa binding affinity
Confirm rabbit/dog model pharmacodynamic response
Renal impairment PK research
Exposure-modulation context in reduced eGFR
AUC monitoring across renal function strata
Anticoagulation reversal protocol studies
Reversal agent response (PCC, rFVIIa)
In vitro aPTT/TGA normalization consistency
FXIa inhibitor comparator benchmarking
Comparator endpoint response dataset
Phase 2 bleeding-endpoint and PK profile review
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